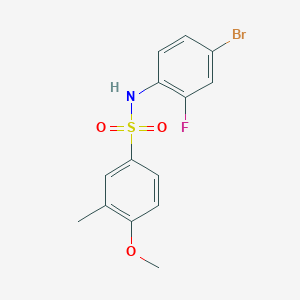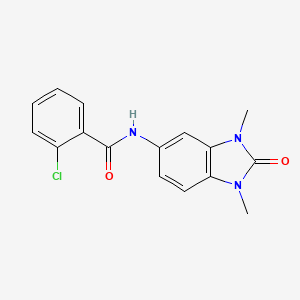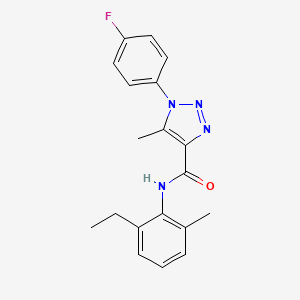![molecular formula C16H21N3O3S2 B4645520 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4645520.png)
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide
Descripción general
Descripción
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
Mecanismo De Acción
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an enzyme that plays a key role in the development and progression of several types of cancers. By blocking the activity of BTK, 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide prevents the growth and proliferation of cancer cells, leading to a reduction in tumor size and improved patient outcomes.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide in lab experiments is its specificity for BTK, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide is that it may not be effective in all types of cancers, and its efficacy may be influenced by factors such as the genetic makeup of the tumor.
Direcciones Futuras
There are several future directions for the study of 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide. One area of research is the development of combination therapies that incorporate 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide with other anti-cancer agents, in order to improve its efficacy and reduce the likelihood of resistance. Another area of research is the investigation of 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide in other diseases, such as autoimmune disorders, where its anti-inflammatory effects may be beneficial. Finally, further studies are needed to determine the optimal dosing and administration of 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide in clinical settings, in order to maximize its therapeutic potential.
Aplicaciones Científicas De Investigación
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various types of cancers. In preclinical studies, 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This has led to a reduction in tumor growth and improved survival rates in animal models.
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)sulfonylamino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-16(2,3)12-6-8-14(9-7-12)24(20,21)19-18-15(23)17-11-13-5-4-10-22-13/h4-10,19H,11H2,1-3H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUANDXDBVXVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(5-bromo-2-thienyl)propylidene]-2,3,4,5,6-pentamethylbenzenesulfonohydrazide](/img/structure/B4645438.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4645440.png)
![9-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4645475.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4645477.png)

![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4645487.png)
![1-(2-fluorophenyl)-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4645492.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4645518.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B4645522.png)
![3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B4645529.png)
![1-(1-hydroxy-2-naphthyl)-3-[4-methoxy-2-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B4645532.png)
![1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4645536.png)